Mass Shift of +4 Da vs. Unlabeled 3-Pentanone Enables Unambiguous MS Quantitation
For quantitative MS analysis, a deuterated internal standard must possess a sufficient mass difference from the analyte to avoid spectral overlap, yet be chemically similar to co-elute and correct for matrix effects. 3-Pentanone-2,2,4,4-D4 provides a +4 Da mass shift relative to the unlabeled 3-pentanone analyte (C₅H₁₀O, MW 86.13 g/mol), which is adequate for baseline resolution in single quadrupole or triple quadrupole MS without the significant retention time shifts observed with perdeuterated (D10) analogs .
| Evidence Dimension | Mass difference for internal standard quantitation |
|---|---|
| Target Compound Data | +4 Da (MW 90.16 g/mol) |
| Comparator Or Baseline | Unlabeled 3-pentanone: +0 Da (MW 86.13 g/mol); 3-Pentanone-d10: +10 Da (MW 96.19 g/mol) |
| Quantified Difference | 4 Da vs. 0 Da (unlabeled); 10 Da (D10) |
| Conditions | General principle for stable isotope dilution mass spectrometry (SID-MS); +3-5 Da is considered optimal for many LC-MS/MS applications to balance isotopic resolution and chromatographic co-elution [1]. |
Why This Matters
The +4 Da mass shift provides the minimum required separation for unambiguous MS detection while minimizing the risk of chromatographic retention time differences that can compromise quantitative accuracy in LC-MS, a known issue with extensively deuterated analogs [1].
- [1] Stokvis, E.; Rosing, H.; Beijnen, J. H. Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis Using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry 2005, 19 (3), 401-407. View Source
